molecular formula C11H21NO5S B138749 N-Boc-3-mesyloxypiperidine CAS No. 129888-60-4

N-Boc-3-mesyloxypiperidine

Cat. No. B138749
Key on ui cas rn: 129888-60-4
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-UHFFFAOYSA-N
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Patent
US05856318

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)O
Name
Quantity
61.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.77 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at rt when TLC (solvent system C)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated Et3NHCl was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with 50 mL of THF
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05856318

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)O
Name
Quantity
61.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.77 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at rt when TLC (solvent system C)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated Et3NHCl was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with 50 mL of THF
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05856318

Procedure details

To a stirred solution of the title compound of Example 1 (44.3 g, 220 mmol) and Et3N (61.4 mL, 440 mmol, 2 eq) in THF (250 mL) was added dropwise at rt (maintained by cooling from an ice bath), methanesulfonyl chloride (27.77 g, 242 mmol, 1.1 eq). The reaction mixture was stirred for 1 h at rt when TLC (solvent system C) indicated completion. The precipitated Et3NHCl was removed by filtration and the filter cake was washed with 50 mL of THF. The combined filtrate and washings were evaporated in vacuo to give the crude product as a yellow oil. This was dissolved in EtOAc/hexanes (1:2) and passed through a pad of silica gel eluting with ethyl acetate/hexanes (1:3). Evaporation of the filtrate afforded the product as a pale yellow oil (59.1 g, 96%) which crystallized on standing. Recrystallization from EtOAc/hexane (1:10) afforded an analytically pure sample of the title compound: mp 69°-70° C.; 1H-NMR (CDCl3) ∂ 4.72 (m,1H), 3.63 (m, 2H), 3.46 (m, 1H), 3.32 (m, 1H), 3.05 (s, 3H), 1.75-2.06 (complex m, 4H), 1.46 (s, 9H); CIMS (MH+ calcd for C11H21NO5S): 280. Found (MH+): 280; Anal. (calcd for C11H21NO5S): C, H, N.
Quantity
44.3 g
Type
reactant
Reaction Step One
Name
Quantity
61.4 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
27.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([OH:14])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([O:14][S:23]([CH3:22])(=[O:25])=[O:24])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)O
Name
Quantity
61.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
27.77 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at rt when TLC (solvent system C)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated Et3NHCl was removed by filtration
WASH
Type
WASH
Details
the filter cake was washed with 50 mL of THF
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow oil
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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